Octahydropyrano[3,4-b]pyrrol-7-one is a heterocyclic compound characterized by a unique fused ring system that incorporates both pyrrole and pyran structures. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound's systematic IUPAC name is 1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-b]pyrrole, and its CAS number is 1314895-85-6.
Octahydropyrano[3,4-b]pyrrol-7-one belongs to the class of heterocyclic compounds, specifically those containing nitrogen and oxygen heteroatoms within their ring structures. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of octahydropyrano[3,4-b]pyrrol-7-one typically involves the intramolecular cyclization of 1,5-dicarbonyl compounds that contain a pyrrole moiety. One common synthetic route includes:
The synthesis generally requires controlled reaction conditions to optimize yield and purity. Catalysts may be employed to enhance reaction rates and selectivity. Specific temperatures and reaction times are critical for achieving the desired product without significant side reactions .
The molecular structure of octahydropyrano[3,4-b]pyrrol-7-one features:
The compound's InChI code is InChI=1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2
, which provides a standardized way to represent its molecular structure .
Octahydropyrano[3,4-b]pyrrol-7-one can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example:
While specific values for density and boiling point are not universally documented, some general observations include:
Key chemical properties include:
Further studies are needed to elucidate comprehensive physical properties under different conditions.
Octahydropyrano[3,4-b]pyrrol-7-one has potential applications in:
Research continues into exploring these applications further, particularly focusing on its interaction with biological systems and potential therapeutic uses .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6